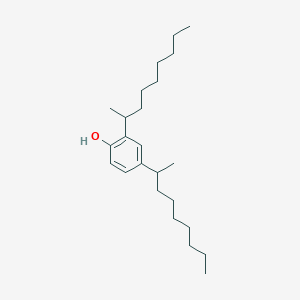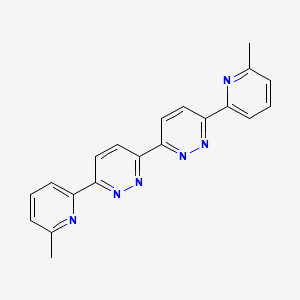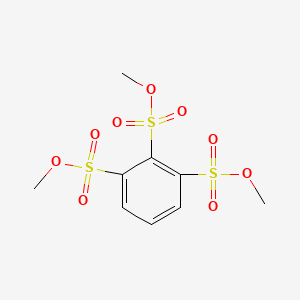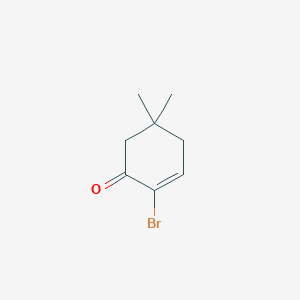![molecular formula C21H21NO2S B12557672 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid CAS No. 145352-11-0](/img/structure/B12557672.png)
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiopyran ring system, which is a sulfur-containing heterocycle, and a pyridine carboxylic acid moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzothiopyran ring system followed by the introduction of the ethynyl group and the pyridine carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiopyran ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling, to introduce different substituents. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzothiopyran ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethynyl group may also play a role in binding to active sites or facilitating the compound’s entry into cells. Pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar compounds to 6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid include other benzothiopyran derivatives and pyridine carboxylic acids These compounds share structural similarities but may differ in their specific substituents or functional groups, leading to variations in their chemical and biological properties
Propiedades
Número CAS |
145352-11-0 |
|---|---|
Fórmula molecular |
C21H21NO2S |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
6-[2-(2,2,4,4-tetramethyl-3H-thiochromen-7-yl)ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO2S/c1-20(2)13-21(3,4)25-18-11-14(6-10-17(18)20)5-8-16-9-7-15(12-22-16)19(23)24/h6-7,9-12H,13H2,1-4H3,(H,23,24) |
Clave InChI |
OJSBFMMDNBCSGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(SC2=C1C=CC(=C2)C#CC3=NC=C(C=C3)C(=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)


![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)

